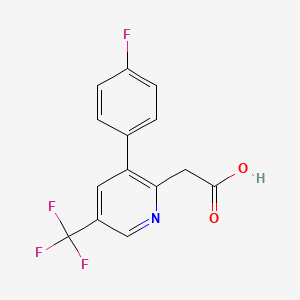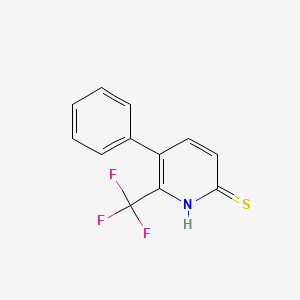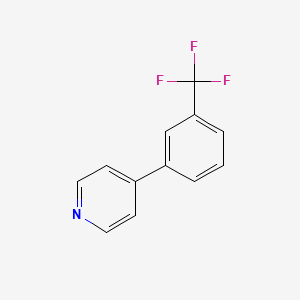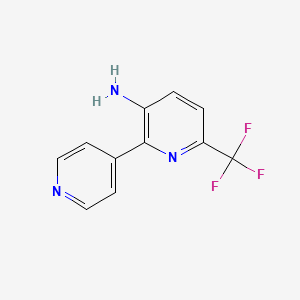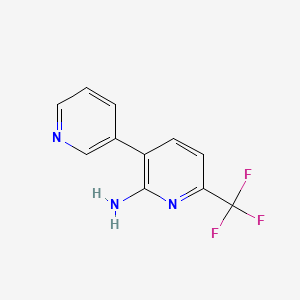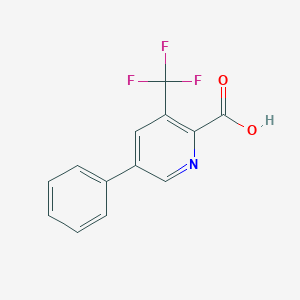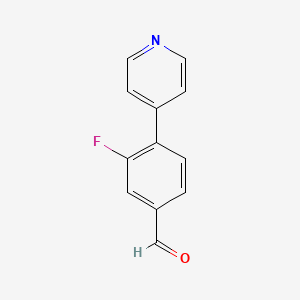![molecular formula C9H6Cl2N2S B1388679 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole CAS No. 1221345-99-8](/img/structure/B1388679.png)
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole
Descripción general
Descripción
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The exact molecular structure of a specific thiadiazole derivative, such as “5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole”, would depend on the specific substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiadiazole derivative would depend on its specific structure. Thiadiazoles are generally able to cross cellular membranes due to their mesoionic nature, and their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Mecanismo De Acción
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, are often enzymes or receptors that play crucial roles in various biological processes . For instance, some thiadiazole derivatives have been found to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body .
Mode of Action
The mode of action of this compound involves its interaction with its target enzyme or receptor. The compound binds to the active site of the target, altering its function and leading to changes in the biological process it controls . The exact nature of these interactions and changes can vary depending on the specific target and the structure of the thiadiazole derivative.
Biochemical Pathways
Upon interaction with its target, this compound can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of pH and fluids, affecting numerous downstream processes . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacyIt’s worth noting that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, potentially enhancing their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions and potentially leading to cell death .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The interaction between this compound and these enzymes can lead to significant biochemical changes, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the regulation of bicarbonate and proton levels, impacting cellular metabolism . Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, thiadiazole derivatives have been shown to bind to plasma proteins, affecting their distribution in the bloodstream . The transport of this compound to specific tissues and cells is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and energy production . The precise localization of this compound within cells is crucial for its biological effects.
Propiedades
IUPAC Name |
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXSJDNHCTRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



